molecular formula C20H18N2O2 B12892643 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline

4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline

Cat. No.: B12892643
M. Wt: 318.4 g/mol
InChI Key: CVOHRRMVEUAYJL-UHFFFAOYSA-N
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Description

4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is an organic compound featuring a bifuran core with two aniline groups attached at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline typically involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method allows for the formation of the bifuran core, which can then be further functionalized to introduce the aniline groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline can undergo various chemical reactions, including:

    Oxidation: The bifuran core can be oxidized to form quinone-like structures.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of new materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is not fully understood, but it is believed to interact with various molecular targets through its bifuran core and aniline groups. These interactions can influence biological pathways and enzyme activities, making it a compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aniline groups.

    2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups.

Uniqueness

4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is unique due to the presence of both the bifuran core and the aniline groups, which provide distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline

InChI

InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2

InChI Key

CVOHRRMVEUAYJL-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4

Origin of Product

United States

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